Amlexanox (2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acid) is a small molecule with anti-inflammatory and anti-allergic properties. [] It was initially developed and marketed for the treatment of aphthous ulcers, asthma, and allergic rhinitis. [, ] Recent research has focused on its potential as a therapeutic agent for various diseases due to its ability to inhibit specific protein kinases, particularly TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). [, ]
Synthesis Analysis
Final steps: The deuterium-labeled intermediate is then further modified to yield the final deuterium-labeled Amlexanox. []
Molecular Structure Analysis
Key features: It contains a benzopyranopyridine core structure with a carboxylic acid moiety and an isopropyl group. []
Binding sites: Studies have utilized techniques such as heteronuclear single quantum correlation titration, fluorescence spectroscopy, and nuclear magnetic resonance spectroscopy to elucidate its interaction with target proteins like S100A13. These studies have identified specific binding regions and interactions. [, ]
Mechanism of Action
Inhibition of TBK1 and IKKε: It acts as a non-ATP-competitive inhibitor of TBK1 and IKKε, two kinases involved in inflammatory signaling pathways and metabolic regulation. This inhibition leads to downstream effects on various cellular processes. [, , , ]
Interaction with S100 proteins: It binds to S100A13, inhibiting the release of fibroblast growth factor 1 (FGF1), a protein involved in angiogenesis and cell growth. This interaction highlights its role in modulating protein-protein interactions. [, ]
Modulation of cellular processes: Amlexanox influences several cellular processes, including:
Cytoskeletal changes: It induces tyrosine phosphorylation of cortactin, a Src substrate involved in actin bundling, leading to the disassembly of actin stress fibers. []
Cell cycle arrest: It inhibits cyclin D1 expression, leading to cell cycle arrest. []
Modulation of inflammatory responses: It reduces inflammatory responses in cells, potentially by interfering with the NF-κB pathway. [, , , ]
Autophagy modulation: It has been shown to suppress autophagy in melanoma cells. []
Physical and Chemical Properties Analysis
Partition coefficient: The apparent oil/water partition coefficient of Amlexanox varies with pH: 100.8 at pH 5.8, 33.0 at pH 6.4, and 16.2 at pH 7.4. This property influences its permeability across biological membranes. []
Permeability: It exhibits pH-dependent permeability across rabbit buccal mucosa, with higher permeability at lower pH. []
Applications
Inflammatory diseases: Studies investigate its potential for treating asthma, allergic rhinitis, and inflammatory bowel disease. [, , ]
Metabolic disorders: Research focuses on its effects on obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). [, , ]
Cancer: Studies examine its antitumor effects in various cancers, including leukemia, prostate cancer, and melanoma. [, , , ]
Neurological disorders: Research explores its potential for treating stroke and neurodegenerative diseases. []
Other applications: Amlexanox is also being investigated for treating recurrent aphthous ulcers and oral lichen planus. [, , , , , , , , , ]
Future Directions
Drug development:
Improved analogs: Developing analogs with enhanced potency, selectivity, and pharmacokinetic properties is crucial. []
Drug delivery systems: Exploring new drug delivery approaches, such as nanoparticles or oral patches, could enhance its therapeutic efficacy. []
Related Compounds
Propranolol
Relevance: In a study aiming to develop an analytical method for quantifying amlexanox in rat plasma using LC-MS/MS, propranolol was utilized as the internal standard []. This selection was likely based on propranolol's favorable chromatographic properties and its structural dissimilarity to amlexanox, which minimizes potential interference during analysis.
Isoproterenol
Relevance: Both amlexanox and isoproterenol have been shown to increase cAMP levels in rat mast cells []. This suggests that amlexanox might share some functional similarities with isoproterenol in terms of its impact on the cAMP signaling pathway, despite their structural differences and distinct primary mechanisms of action. Additionally, both compounds have been implicated in studies investigating their effects on cardiac function, including in models of stress-induced cardiomyopathy [, , ]. Notably, the combination of amlexanox and forskolin showed more efficacy than either drug alone in preventing left ventricular systolic dysfunction in a mouse model of isoproterenol-induced cardiomyopathy [].
Forskolin
Relevance: Forskolin, an activator of adenylyl cyclases (ACs), and amlexanox, an inhibitor of G protein-coupled receptor kinase 5 (GRK5), were investigated in combination for their potential to prevent pathological cardiac hypertrophy []. Although both compounds are involved in regulating cardiac and inflammatory responses, their combined use proved more effective than individual treatments in preventing stress-induced cardiac dysfunction in mice []. Subsequent studies explored the therapeutic potential of this combination in promoting recovery from established stress-induced cardiomyopathy in mice, demonstrating their efficacy in enhancing the resolution of maladaptive myocardial remodeling [].
Prostaglandin E2 (PGE2)
Relevance: Amlexanox and PGE2 were studied in the context of their combined effects on cAMP levels in macrophages. Unlike the synergistic effect observed with amlexanox and isoproterenol in mast cells, the combined effect of amlexanox and PGE2 on macrophage cAMP content was found to be additive []. This suggests that the interaction between amlexanox and different agents influencing cAMP levels can vary depending on the cell type and the specific signaling pathways involved.
Temozolomide (TMZ)
Relevance: A study investigated the combined effect of TMZ and amlexanox on human glioblastoma cells, hypothesizing that amlexanox could sensitize the cancer cells to TMZ treatment []. The results demonstrated that the combination therapy significantly enhanced TMZ-induced antitumor effects in vitro and in vivo, suggesting a potential therapeutic benefit of combining these two drugs in glioblastoma treatment.
Olaparib
Relevance: Amlexanox, an IKKε inhibitor, was investigated in combination with the PARP inhibitor olaparib for its therapeutic potential in castrate-resistant prostate cancer []. This research demonstrated that combining amlexanox with olaparib effectively inhibited cancer cell proliferation and enhanced DNA damage in cellular and animal models, indicating a promising strategy for treating this specific type of prostate cancer.
c,c,t-[PtCl2(NH3)2(OH)(amlexanox)] (MAP)
Relevance: Researchers synthesized MAP to investigate its anticancer activity []. The study revealed that MAP exhibited greater potency against various human cancer cell lines compared to cisplatin and another amlexanox-containing platinum(IV) complex, DAP. Importantly, MAP demonstrated activity against cisplatin-resistant cell lines, highlighting its potential in overcoming platinum resistance.
Disodium Cromoglycate (DSCG)
Relevance: Both amlexanox and DSCG have been identified as direct inhibitors of the molecular chaperone Hsp90 []. This shared ability to target Hsp90, although their mechanisms of inhibition differ, suggests a potential overlap in their pharmacological effects beyond their known anti-allergic properties.
Fibroblast Growth Factor 1 (FGF1)
Relevance: Amlexanox indirectly inhibits FGF1 by binding to S100A13, a protein that interacts with and facilitates the release of FGF1 [, ]. By blocking this interaction, amlexanox can modulate the biological activities of FGF1, which may contribute to its therapeutic effects in certain conditions.
2-amino-7-isopropyl-5-oxo-5H-(1)benzopyrano(2,3b)pyridine-3-carboxylic acid AA 673 AA-673 amlexanox amoxanox Aphthasol CHX 3673
Canonical SMILES
CC(C)C1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)O)N
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
APC-200 has demonstrated the ability to inhibit reactive oxygen species (ROS) formation specifically in prostate cancer cells and thereby blocks inflammation and androgen induced oxidative stress. Whereas acute inflammation is important for host defense, chronic inflammation contributes to tumor growth, progression to castrate resistant tumors and metastatic progression. In animal studies conducted to date, APC-200 was not only an excellent inhibitor of chronic inflammation, but also significantly delayed prostate cancer progression and increased survival in animal disease models. APC-200 is being developed as an orally administered drug and is in late-stage preclinical development.
APC-0576 is an (S,S)-isomer which inhibits NF-kappaB-dependent gene activation. APC-0576 may prevent pro-inflammatory cytokine-induced chemokine production in human endothelial cells.
APC-300 is a natural compound that, in pre-clinical studies, has been shown to not only inhibit the growth, but also stimulates the death of human prostate cancer cells. APC-300 is a small molecule signal transduction inhibitor that acts as an anti-inflammatory agent and blocks prostate cancer progression in in vivo models of the disease. In addition to prostate cancer, APC-300 has also demonstrated efficacy in disease models of human melanoma and pancreatic cancer. Adamis believes that APC-300 may have potential applications in the treatment of several tumor types. APC-300 is currently in preclinical development.
Apcin is an inhibitor of the E3 ligase activity of the mitotic anaphase-promoting complex/cyclosome (APC/C). Apcin competitively binds to Cdc20 and prevents substrate interaction and ubiquitylation required for continuation of mitosis. Apcin enhances the effect of the APC/C inhibitor N-4-tosyl-L-arginine methyl ester (TAME;) and its prodrug, proTAME, leading to an increase in the number of cells in mitosis, a longer mitotic duration, and greater stabilization of cyclin B1, cycB1-NT, securin, and cyclin A2.1 Apcin, in combination with proTAME, synergistically increases apoptosis in multiple myeloma cells. Apcin is an inhibitor of the anaphase-promoting complex/cyclosome (APC/C). It acts by blocking mitotic exit and being synergistically amplified by co-addition of Ts-Arg-OMe.